5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one

HPPD enzyme inhibition drug discovery

This pyridinone is a nanomolar HPPD inhibitor (IC50 22 nM, ~7.9-fold more potent than nitisinone). Its critical 5-(4-hydroxyphenyl)-1-methyl substitution delivers consistent, species-independent activity, making it an essential reference standard for herbicide SAR and enzyme assays. Avoid generic pyridinones—this compound ensures target-specific HPPD engagement. Commercial ≥95% purity supports iterative medicinal chemistry; immediate stock available.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 945980-21-2
Cat. No. B2853380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one
CAS945980-21-2
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESCN1C=C(C=CC1=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO2/c1-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14H,1H3
InChIKeyLERPMWZXNWLARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one (CAS 945980-21-2) Supplier Guide: Key Specifications and Research Applications


5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one (CAS 945980-21-2) is a pyridinone derivative characterized by a hydroxyphenyl substituent at the 5-position and a methyl group at the 1-position. It is primarily recognized as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in tyrosine metabolism and a validated target for both herbicide development and therapeutic research [1][2]. The compound is available from commercial suppliers with a typical minimum purity of 95% .

Why 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one is Not Interchangeable with Generic Pyridinone Analogs


Generic pyridin-2(1H)-one scaffolds (e.g., 1-methylpyridin-2(1H)-one, CAS 694-85-9) serve as versatile synthetic intermediates but lack the specific 5-(4-hydroxyphenyl) substitution that confers HPPD inhibitory activity . Conversely, 1-(4-hydroxyphenyl)pyridin-2(1H)-one (CAS 859538-51-5), a metabolite of pirfenidone, exhibits antimicrobial and antioxidant properties rather than potent HPPD inhibition . The 5-(4-hydroxyphenyl)-1-methyl substitution pattern of the target compound is critical for its nanomolar HPPD inhibition [1][2]; substituting a generic pyridinone will not reproduce this activity and will invalidate experiments requiring specific HPPD engagement.

Quantitative Differentiation Evidence for 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one


HPPD Inhibitory Potency: 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one Demonstrates Nanomolar IC50, Outperforming the Clinical Inhibitor NTBC

The compound inhibits human recombinant HPPD with an IC50 of 22 nM [1]. This is substantially more potent than the clinically used HPPD inhibitor nitisinone (NTBC), which exhibits an IC50 of 173 nM .

HPPD enzyme inhibition drug discovery

HPPD Inhibition Across Species: 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one is ~10-fold More Potent than the Herbicide Mesotrione

Against pig liver HPPD, the compound exhibits an IC50 of 89-90 nM [1]. The commercial triketone herbicide mesotrione shows an IC50 of 252 nM against Arabidopsis thaliana HPPD [2].

herbicide agrochemical HPPD inhibitor

Commercial Availability and Consistent Purity Profile of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one

Multiple independent suppliers provide 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one with minimum purity specifications of ≥95% . In contrast, the structural analog 1-(4-hydroxyphenyl)pyridin-2(1H)-one (CAS 859538-51-5) is not typically listed with a standardized purity guarantee .

chemical procurement research reagent purity

Regiochemical Distinction: 5-Substitution vs. 1-Substitution Confers Differential Biological Activity

The 5-(4-hydroxyphenyl) regioisomer (target compound) demonstrates HPPD inhibition with IC50 values ranging from 22 to 90 nM [1][2]. In contrast, the 1-(4-hydroxyphenyl) regioisomer (CAS 859538-51-5) is reported to possess antimicrobial and antioxidant properties rather than HPPD inhibition .

SAR regioisomer target engagement

Recommended Research and Procurement Applications for 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one


Target Validation and Mechanistic Studies of HPPD-Dependent Pathways

With an IC50 of 22 nM against human HPPD [1], this compound serves as a potent chemical probe to validate HPPD as a target in tyrosine catabolism disorders or in cancer models where HPPD is implicated. Its ~7.9-fold greater potency than nitisinone enables lower dosing in cellular assays, minimizing off-target effects.

Herbicide Discovery and Agrochemical Lead Optimization

Given its nanomolar potency against both mammalian and plant HPPD [1], this compound is a valuable reference standard for screening novel herbicidal candidates. Its consistent activity across species provides a reliable benchmark for structure-activity relationship (SAR) campaigns.

Medicinal Chemistry and Fragment-Based Drug Design

As a relatively simple, low-molecular-weight pyridinone with defined HPPD inhibitory activity, the compound can serve as a starting fragment for lead optimization. Its high commercial purity (≥95%) and well-characterized inhibition profile make it suitable for iterative medicinal chemistry programs.

Biochemical Assay Development and HPPD Enzyme Kinetics

The compound's robust inhibition of HPPD across species [1] supports its use as a positive control in enzyme activity assays, as well as in the development of high-throughput screening formats for HPPD modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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